2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde
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Overview
Description
2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde is a complex organic compound with a molecular weight of 214.24 g/mol . This compound is characterized by its unique thiopyrano-pyrazole structure, which includes a sulfur atom and a pyrazole ring fused to a thiopyran ring. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a thiopyran precursor in the presence of an oxidizing agent to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5,5-dioxo-1H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
- 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide
Uniqueness
2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde is unique due to its specific substitution pattern and the presence of a carbaldehyde group.
Properties
IUPAC Name |
2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-10-8(4-11)6-5-14(12,13)3-2-7(6)9-10/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLNKPFNRRDRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CS(=O)(=O)CCC2=N1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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